6-hexyl-7-hydroxy-3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}-2H-chromen-2-one
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Overview
Description
6-hexyl-7-hydroxy-3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a hexyl chain, a hydroxy group, and a tricyclic system containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the coumarin core, followed by the introduction of the hexyl chain and the hydroxy group. The tricyclic system is then constructed through a series of cyclization reactions. Key reagents often include propargyl bromide, anhydrous potassium carbonate, and various sodium azides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-hydroxy-3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hexyl chain and hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-hexyl-7-hydroxy-3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the tricyclic system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl coumarin: A simpler coumarin derivative with similar biological activities.
3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}aniline: Another compound with a similar tricyclic system but different functional groups.
Uniqueness
6-hexyl-7-hydroxy-3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}-2H-chromen-2-one is unique due to its specific combination of functional groups and tricyclic system. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-hexyl-7-hydroxy-3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-2-3-4-5-8-15-11-16-12-17(23(28)29-21(16)13-20(15)27)18-14-26-19-9-6-7-10-22(19)30-24(26)25-18/h6-7,9-14,27H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGBYBXZSALCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CN4C5=CC=CC=C5SC4=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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